Benzo[b]thiophene-3-acetonitrile
Overview
Description
Benzo[b]thiophene-3-acetonitrile is an organosulfur compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. These compounds are of significant interest due to their diverse applications in pharmaceuticals, materials science, and organic synthesis.
Mechanism of Action
Mode of Action
It is synthesized via an aryne reaction with alkynyl sulfides . The reaction involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .
Biochemical Pathways
Thiophene derivatives, in general, have been shown to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of Benzo[b]thiophene-3-acetonitrile is currently unknown .
Result of Action
It is used to produce 2-(5-bromo-benzo[b]thiophen-3-yl)-ethylamine; hydrochloride and is also used as pharmaceutical intermediates .
Action Environment
It is known that the compound is insoluble in water , which could potentially influence its action and stability in aqueous environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing benzo[b]thiophene-3-acetonitrile involves the reaction of aryne intermediates with alkynyl sulfides. This one-step synthesis is carried out using o-silylaryl triflates and alkynyl sulfides in the presence of cesium fluoride in hot acetonitrile . The reaction proceeds through the nucleophilic attack of the sulfur or carbon of alkynyl sulfides on electrophilic aryne intermediates, followed by ring closure .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Benzo[b]thiophene-3-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzothiophenes depending on the reagents used.
Scientific Research Applications
Benzo[b]thiophene-3-acetonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex benzothiophene derivatives.
Biology: The compound is used in the study of biological pathways involving sulfur-containing heterocycles.
Comparison with Similar Compounds
Benzo[b]thiophene: The parent compound without the acetonitrile group.
2-Substituted Benzo[b]thiophenes: Compounds with various substituents at the 2-position.
Thieno[2,3-b]pyridines: Compounds with a fused pyridine ring.
Uniqueness: Benzo[b]thiophene-3-acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct reactivity and properties. This functional group allows for further chemical modifications and enhances the compound’s utility in various applications .
Properties
IUPAC Name |
2-(1-benzothiophen-3-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NS/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEELHLMCCWZFFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185946 | |
Record name | Benzo(b)thiophene-3-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40185946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3216-48-6 | |
Record name | Benzo[b]thiophene-3-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3216-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(b)thiophene-3-acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003216486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3216-48-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332302 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzo(b)thiophene-3-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40185946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[b]thiophene-3-acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.758 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(Benzo[b]thiophen-3-yl)acetonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYC4JL4XSU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of Benzo[b]thiophene-3-acetonitrile as described in the research?
A1: The research [] highlights that using dimethyl sulfoxide (DMSO) as a solvent during the alkylation of cyanide ion with 3-chloromethylbenzo[b]thiophene leads to a higher yield of this compound compared to using alcohol. Interestingly, this reaction in DMSO also yields 2-cyano-3-methylbenzo[b]thiophene as a by-product, a finding not observed with alcohol solvents. This suggests that the choice of solvent plays a crucial role in not only the yield but also the product selectivity of this reaction.
Q2: What spectroscopic data is available for this compound and its derivatives?
A2: The research primarily focuses on ultraviolet (UV) and nuclear magnetic resonance (NMR) spectroscopy for characterizing this compound, its isomer 2-cyano-3-methylbenzo[b]thiophene, and their corresponding hydrolyzed acids and reduced alcohol derivatives []. This data helps in structural elucidation and confirmation of the synthesized compounds.
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